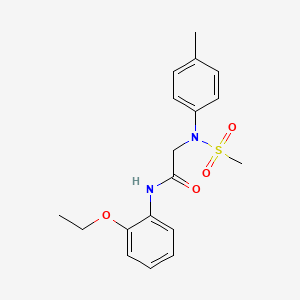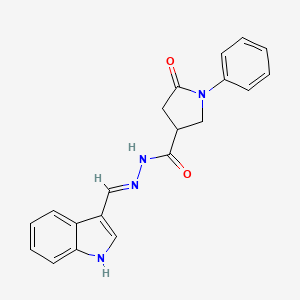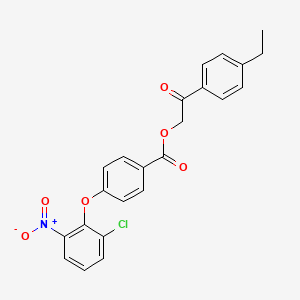![molecular formula C27H32ClN3O3S B6106297 5-{[4-(1-adamantyl)piperazin-1-yl]sulfonyl}-2-chloro-N-phenylbenzamide](/img/structure/B6106297.png)
5-{[4-(1-adamantyl)piperazin-1-yl]sulfonyl}-2-chloro-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[4-(1-adamantyl)piperazin-1-yl]sulfonyl}-2-chloro-N-phenylbenzamide, also known as ADAM-12, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ADAM-12 is a small molecule inhibitor that has been shown to have promising effects in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
The mechanism of action of 5-{[4-(1-adamantyl)piperazin-1-yl]sulfonyl}-2-chloro-N-phenylbenzamide involves the inhibition of a specific enzyme called MMP-12. MMP-12 is an enzyme that plays a role in the growth and spread of cancer cells, as well as in the development of inflammatory diseases. By inhibiting MMP-12, this compound is able to prevent the growth and spread of cancer cells and reduce inflammation in the body.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, this compound has been shown to reduce oxidative stress in the body. Oxidative stress is a condition that can lead to cell damage and is associated with various diseases, including cancer and neurodegenerative disorders. This compound has also been shown to have a positive effect on the immune system, enhancing the body's ability to fight off infections and diseases.
Vorteile Und Einschränkungen Für Laborexperimente
5-{[4-(1-adamantyl)piperazin-1-yl]sulfonyl}-2-chloro-N-phenylbenzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify, making it a cost-effective option for research. Additionally, this compound has been shown to have a high level of specificity for MMP-12, meaning that it is unlikely to have off-target effects. However, one limitation of this compound is that it has a relatively short half-life in the body, which may limit its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for the research and development of 5-{[4-(1-adamantyl)piperazin-1-yl]sulfonyl}-2-chloro-N-phenylbenzamide. One area of focus is in the development of more potent and selective inhibitors of MMP-12. Additionally, further research is needed to determine the optimal dosage and administration of this compound for various applications. Another area of focus is in the development of novel drug delivery systems that can improve the bioavailability and half-life of this compound in the body. Finally, this compound may have potential applications in the treatment of other diseases beyond cancer, inflammation, and neurological disorders, and further research is needed to explore these possibilities.
Synthesemethoden
5-{[4-(1-adamantyl)piperazin-1-yl]sulfonyl}-2-chloro-N-phenylbenzamide can be synthesized through a multi-step process that involves the reaction of 2-chloro-N-phenylbenzamide with 1-adamantylpiperazine and sulfonyl chloride. The resulting compound is then purified through chromatography to obtain pure this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
5-{[4-(1-adamantyl)piperazin-1-yl]sulfonyl}-2-chloro-N-phenylbenzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in various types of cancer, including breast, prostate, and lung cancer. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
5-[4-(1-adamantyl)piperazin-1-yl]sulfonyl-2-chloro-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32ClN3O3S/c28-25-7-6-23(15-24(25)26(32)29-22-4-2-1-3-5-22)35(33,34)31-10-8-30(9-11-31)27-16-19-12-20(17-27)14-21(13-19)18-27/h1-7,15,19-21H,8-14,16-18H2,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCLNKGJIVQOAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C23CC4CC(C2)CC(C4)C3)S(=O)(=O)C5=CC(=C(C=C5)Cl)C(=O)NC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(2-chlorophenyl)-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6106220.png)

![3-({[2-chloro-5-(trifluoromethyl)phenyl]amino}methylene)-2,4-pentanedione](/img/structure/B6106226.png)

![4-[(2-ethoxybenzyl)amino]-1-(3-fluorobenzyl)-2-pyrrolidinone](/img/structure/B6106238.png)
![4-chloro-2-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenol](/img/structure/B6106248.png)
![6-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6106257.png)
![dimethyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate](/img/structure/B6106270.png)
![N-(5-fluoro-2-methylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B6106276.png)
![4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}morpholine](/img/structure/B6106277.png)
![dimethyl 4-[3-(benzyloxy)phenyl]-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B6106279.png)

![N-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N,2-dimethyl-2-propen-1-amine](/img/structure/B6106332.png)
![ethyl 4-{1-[(3-methyl-2-thienyl)methyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6106335.png)